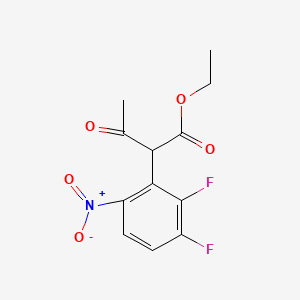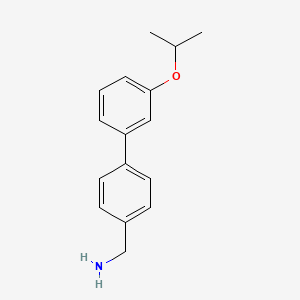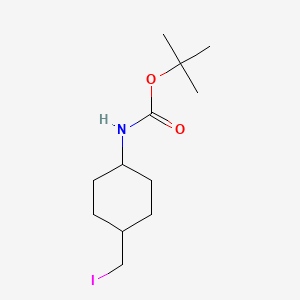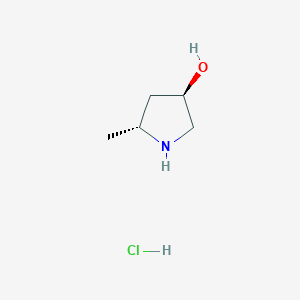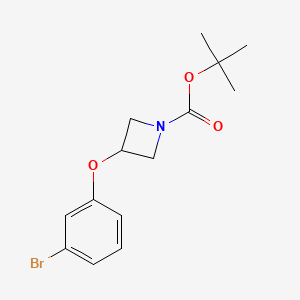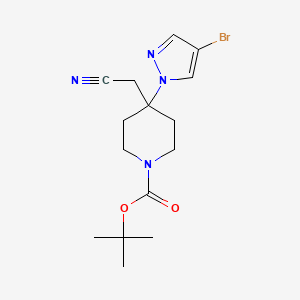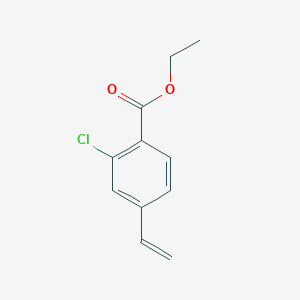
2-氯-4-乙烯基苯甲酸乙酯
描述
科学研究应用
聚合物化学和材料科学
苯甲酸乙烯酯衍生物作为关键单体,用于合成具有多种应用的功能性聚合物。例如,通过单体(如 4-乙烯基-α-氰基-β-苯基肉桂酸乙酯)的均聚和共聚来制造聚合物,展示了苯甲酸乙烯酯化合物在开发具有特定性能(包括光学活性和耐化学性)的材料中的效用 (Sumida & Vogl, 1981)。这些材料在包括电子、涂料和医疗保健在内的各个行业中都有应用。
有机合成和催化
在有机合成领域,苯甲酸乙烯酯衍生物在开发新的合成途径和催化剂方面发挥着重要作用。利用与 2-氯-4-乙烯基苯甲酸乙酯相关的化合物,钯催化的脱氧方法促进了由烷基芳基酮生成 2-乙烯基苯甲酸。该方法强调了苯甲酸乙烯酯衍生物在合成生物活性分子和聚合物中的作用,展示了它们在药物和聚合物化学中的重要性 (Ram et al., 2020)。
先进材料应用
苯甲酸乙烯酯衍生物还有助于设计具有独特性能的先进材料。例如,使用 9-(4-乙烯基苄基)-9H-咔唑开发荧光、热响应性聚合物,说明了创造对环境变化(如温度波动)做出反应的材料的潜力。这些材料在智能纺织品、传感器和药物输送系统中具有潜在应用 (Lessard et al., 2012)。
环境和健康应用
对苯甲酸乙烯酯衍生物的研究也延伸到环境和健康领域。基于聚(乙烯-共-乙烯醇)的聚合生物杀剂的研究突出了这些材料的抗菌性能。通过将抗菌剂掺入聚合物中,可以制造出耐微生物生长的表面和材料,从而解决公共卫生、食品安全和医疗保健环境中的问题 (Park et al., 2004)。
属性
IUPAC Name |
ethyl 2-chloro-4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGNRWKABUQCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-vinylbenzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)


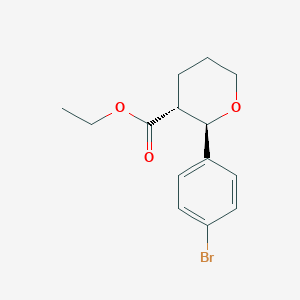
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
